3a-Hydroxy-17-androstanone

Description

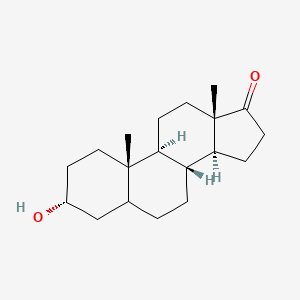

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(3R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12?,13-,14+,15+,16+,18+,19+/m1/s1 |

InChI Key |

QGXBDMJGAMFCBF-YROQGIJISA-N |

Isomeric SMILES |

C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Biosynthesis and Primary Metabolic Pathways of 3a Hydroxy 17 Androstanone

Classic Steroidogenic Pathways Leading to Androstanone Formation

The conventional or "classic" pathway of androgen biosynthesis is the primary route for testosterone (B1683101) production in the testes and adrenal glands. nih.govsemanticscholar.org 3a-Hydroxy-17-androstanone is formed as a downstream metabolite in this pathway, primarily from the potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.orgontosight.ai

The classic pathway begins with cholesterol and proceeds through several enzymatic steps to produce androgens. nih.govontosight.ai The formation of this compound occurs after the synthesis of key androgens:

Testosterone to Dihydrotestosterone (DHT): The principal and most abundant circulating androgen, testosterone, is converted to the more potent 5α-dihydrotestosterone (DHT) in various peripheral tissues. wikipedia.orgnih.gov This irreversible conversion is a critical amplification step for androgen signaling. nih.gov

DHT to this compound: DHT is then metabolized into other compounds, including 3α-androstanediol and subsequently this compound (androsterone). wikipedia.orgwikipedia.org The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) converts DHT to 3α-androstanediol. wikipedia.org Following this, 17β-hydroxysteroid dehydrogenase acts on 3α-androstanediol to form androsterone (B159326). wikipedia.org

Alternative Precursor Route: Androsterone can also be formed from androstenedione (B190577). wikipedia.org Androstenedione is first converted to 5α-androstanedione by 5α-reductase. Then, 3α-hydroxysteroid dehydrogenase converts 5α-androstanedione into androsterone. wikipedia.org

Table 1: Key Enzymatic Conversions in the Classic Pathway to Androsterone

| Precursor | Enzyme | Product |

|---|---|---|

| Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) |

| 5α-Dihydrotestosterone (DHT) | 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C2) | 5α-Androstane-3α,17β-diol (3α-androstanediol) |

| 5α-Androstane-3α,17β-diol | 17β-Hydroxysteroid Dehydrogenase (e.g., HSD17B6) | This compound (Androsterone) |

| Androstenedione | 5α-Reductase | 5α-Androstanedione |

| 5α-Androstanedione | 3α-Hydroxysteroid Dehydrogenase | This compound (Androsterone) |

The 5α-reductase enzyme family is pivotal in the classic pathway, as it catalyzes the conversion of testosterone into DHT, the immediate precursor for androsterone synthesis. wikipedia.orgnih.gov These enzymes reduce the double bond at the 4,5 position of various steroid hormones. researchgate.net

There are three known isoforms of 5α-reductase:

5α-Reductase Type 1 (SRD5A1): This isoform is expressed in various tissues, including the skin and liver. nih.gov

5α-Reductase Type 2 (SRD5A2): This is the predominant isoform in male reproductive tissues, such as the prostate gland, and is crucial for the development of male external genitalia. nih.govwikipedia.org It has a more acidic pH optimum (5.0-5.5) compared to type 1. researchgate.net

5α-Reductase Type 3 (SRD5A3): A more recently identified isoform, it is also involved in protein N-glycosylation. researchgate.net

The action of these isoforms, particularly type 2, in androgen target tissues ensures a localized and amplified androgenic signal through the production of DHT, which is then available for metabolism into androsterone. nih.gov

Backdoor Pathway of this compound Synthesis

Recent research has illuminated an alternative route for androgen synthesis, termed the "backdoor pathway," which bypasses testosterone as an intermediate to produce DHT. nih.govnih.gov In this pathway, this compound is not just a terminal metabolite but a key intermediary androgen. nih.govnih.govescholarship.org

The backdoor pathway was first identified in marsupials and has since been shown to be essential for normal male sexual development in humans. escholarship.orgbioscientifica.com It begins with earlier steroid precursors and involves a different sequence of enzymatic reactions compared to the classic pathway. wikipedia.org

Key intermediates unique to this pathway leading to androsterone include:

17α-Hydroxyprogesterone (17OHP): This steroid is a central entry point into the backdoor pathway. nih.gov It is derived from progesterone (B1679170) or 17α-hydroxypregnenolone. nih.gov

5α-pregnan-17α-ol-3,20-dione (17OH-DHP): 17OHP undergoes 5α-reduction to form this intermediate. nih.gov

17α-Hydroxyallopregnanolone (17OH-Allo): This key steroid is formed by the 3α-reduction of 17OH-DHP. nih.govclinicalgate.com It serves as the direct substrate for the production of androsterone in this pathway. nih.govclinicalgate.com

Significantly, studies in human fetuses have identified this compound (androsterone) as the primary circulating androgen produced via the backdoor route, which can then be converted to DHT in target tissues. nih.govnih.gov

The enzymatic cascade of the backdoor pathway is distinct from the classic route and relies on a specific set of enzymes to produce androsterone. nih.gov

5α-Reduction of C21 Steroids: The pathway initiates with the 5α-reduction of 17α-hydroxyprogesterone (17OHP). This step is primarily catalyzed by 5α-reductase type 1 (SRD5A1) . nih.govresearchgate.net

3α-Reduction: The resulting product, 5α-pregnan-17α-ol-3,20-dione, is then 3α-reduced to yield 17α-hydroxyallopregnanolone. This reaction is carried out by aldo-keto reductases, specifically AKR1C2 and/or AKR1C4 . nih.govresearchgate.net

17,20 Lyase Activity: In the final and crucial step, P450c17 (CYP17A1) exerts its 17,20 lyase activity on 17α-hydroxyallopregnanolone to cleave the side chain, producing this compound. nih.govclinicalgate.com

From here, androsterone can be converted into the more potent DHT in peripheral tissues via the action of 17β-hydroxysteroid dehydrogenase (to form 3α-androstanediol) and then oxidative 3α-HSD enzymes. clinicalgate.comoncohemakey.com

Table 2: Key Enzymatic Conversions in the Backdoor Pathway to Androsterone

| Precursor | Enzyme | Product |

|---|---|---|

| 17α-Hydroxyprogesterone (17OHP) | 5α-Reductase Type 1 (SRD5A1) | 5α-pregnan-17α-ol-3,20-dione (17OH-DHP) |

| 5α-pregnan-17α-ol-3,20-dione | Aldo-keto reductase (AKR1C2/AKR1C4) | 17α-Hydroxyallopregnanolone (17OH-Allo) |

| 17α-Hydroxyallopregnanolone | P450c17 (CYP17A1) - 17,20 Lyase | This compound (Androsterone) |

Tissue-Specific Biosynthesis of this compound

The biosynthesis of this compound and its precursors is highly tissue-specific, with the classic and backdoor pathways operating in different locations and at different developmental stages.

Classic Pathway Tissues: The conversion of testosterone to DHT, a prerequisite for androsterone formation in the classic pathway, occurs primarily in androgen target tissues. These include the prostate gland, skin, hair follicles, and liver. wikipedia.orgnih.govnih.gov Most circulating DHT is produced in the liver and other peripheral tissues, with the testes and prostate contributing relatively little to circulating levels. wikipedia.org

Backdoor Pathway Tissues: The backdoor pathway is particularly active during fetal development. nih.gov Mass spectrometry studies of second-trimester human fetuses have shown that steroidal intermediates specific to the backdoor pathway, as well as androsterone itself, are found predominantly in the placenta, fetal liver, and fetal adrenal glands , with very low concentrations in the fetal testes. nih.govnih.gov This indicates that in the human male fetus, virilization is mediated by both testicular testosterone (classic pathway) and androsterone produced by non-gonadal tissues (backdoor pathway). nih.gov Furthermore, evidence suggests that placental progesterone serves as a major substrate for the production of backdoor androgens. nih.govnih.gov In adults, the backdoor pathway can be activated in certain pathological conditions like congenital adrenal hyperplasia. nih.gov

Testicular Steroidogenesis Mechanisms

The testes are a primary site of androgen production, including the synthesis of androsterone. ontosight.ai The process of steroidogenesis within the testes involves a complex network of enzymes that convert cholesterol into various steroid hormones. While the human testes are known to primarily follow the delta-5 pathway, where pregnenolone (B344588) is converted to dehydroepiandrosterone (B1670201) (DHEA) and then to testosterone, the capacity for 5α-reduction is a key factor in androsterone synthesis. ru.nl

Studies have indicated that the activity of 5α-reductase, the enzyme required to produce the direct precursor (DHT) for androsterone from testosterone, is generally low or may even be undetectable in human testicular tissue. ru.nl However, research in other species, such as pigs, has demonstrated the involvement of the 5α-reductase enzyme (SRD5A1) in the testicular production of 5α-reduced steroids. mdpi.com In boars, the testes produce significant quantities of 5α-reduced steroids like androstenone and epiandrosterone. mdpi.com The testicular steroid profile in boars shows pregnenolone as the most abundant steroid, with dehydroepiandrosterone sulfate (B86663) (DHEA-S) being the predominant C19 steroid, highlighting the pool of precursors available for further metabolism. semanticscholar.org

The conversion of 5α-androstanedione and DHT to androsterone is catalyzed by 3α-hydroxysteroid dehydrogenase. wikipedia.org Furthermore, the enzyme 17β-hydroxysteroid dehydrogenase (HSD17B3) is crucial in the testes for the conversion of androstenedione to testosterone, a key precursor in one of the main pathways to androsterone. nih.govplos.org

Table 1: Key Enzymes in Testicular Androsterone Biosynthesis

| Enzyme | Precursor | Product | Role in Androsterone Synthesis |

|---|---|---|---|

| 5α-Reductase | Testosterone | 5α-Dihydrotestosterone (DHT) | Produces the direct precursor to androsterone. |

| Androstenedione | 5α-Androstanedione | Produces an intermediate that is converted to androsterone. | |

| 3α-Hydroxysteroid Dehydrogenase | 5α-Dihydrotestosterone (DHT) | Androsterone | Catalyzes the final step in the primary synthesis pathway. ontosight.ai |

| 5α-Androstanedione | Androsterone | Catalyzes the final step in the alternative pathway. wikipedia.org |

| 17β-Hydroxysteroid Dehydrogenase (HSD17B3) | Androstenedione | Testosterone | Synthesizes a key precursor for androsterone production. nih.gov |

Adrenal and Hepatic Contributions to Androstanone Pools

The adrenal cortex is another significant site for the production of androsterone and its precursors. ontosight.ai The adrenal glands secrete large amounts of dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S, which can be metabolized in other tissues to form androgens, including androsterone. ontosight.aibioscientifica.com While the adrenal glands in some species, like pigs, are primarily focused on producing corticosteroids, they also express key steroidogenic enzymes such as CYP11A1, which are also found in the testes. nih.gov However, studies in hamsters have pointed to potential deficiencies in adrenal steroidogenesis, noting reduced efficiency of enzymes like 17-hydroxylase and 17-hydroxysteroid dehydrogenase, which would impact the output of androgen precursors. unav.edu

Table 2: Adrenal and Hepatic Roles in Androsterone Availability

| Organ | Primary Function | Key Enzymes/Secretions | Contribution to Androsterone Pool |

|---|---|---|---|

| Adrenal Gland | Precursor Production | DHEA, DHEA-S | Secretes key precursors that are converted to androsterone in peripheral tissues and the liver. bioscientifica.com |

| Liver | Metabolism & Synthesis | 5α-Reductase, 3α-HSD, UGTs | Metabolizes circulating precursors to form androsterone and conjugates androsterone for excretion. hmdb.canih.gov |

Peripheral Tissue and Placental Synthesis Considerations

Significant steroid metabolism occurs in peripheral tissues, a process often referred to as intracrine steroidogenesis. Adipose (fat) tissue, for example, expresses a range of steroid-transforming enzymes, including 5α-reductase, 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD). bioscientifica.com This enzymatic machinery allows adipose tissue to take up circulating steroid precursors, such as DHEA-S from the adrenal glands, and convert them into active androgens and their metabolites, including androsterone. bioscientifica.com While adipose tissue is not capable of producing steroids de novo from cholesterol, its mass can make it a substantial contributor to the body's total androgen pool. nih.govbioscientifica.com

During pregnancy, the placenta becomes a vital endocrine organ with significant steroidogenic capabilities. The placenta can synthesize androgens, such as androstenedione and testosterone, from pregnenolone. nih.gov These placental androgens can then enter the maternal or fetal circulation and serve as precursors for further metabolism in other tissues. The placenta itself contains various hydroxysteroid dehydrogenases, including 17β-HSD, which is involved in interconverting androgens and estrogens. frontiersin.org The synthesis of steroids by the placenta relies on precursors supplied from both the mother and the fetus. frontiersin.org The production of progesterone by the placenta is essential for maintaining pregnancy, underscoring the importance of enzymes like 3β-HSD. oup.com This production of androgens and other steroids contributes to the complex hormonal milieu from which androsterone can be derived in various tissues.

Enzymatic Transformations and Secondary Biotransformation of 3a Hydroxy 17 Androstanone

Hydroxysteroid Dehydrogenase (HSD) Mediated Metabolism

Hydroxysteroid dehydrogenases are a key family of enzymes responsible for the oxidation and reduction of steroid hormones, thereby controlling their activity. The metabolism of 3a-Hydroxy-17-androstanone is significantly influenced by the actions of 3α-HSD, 3β-HSD, and 17β-HSD isoforms.

Role of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) in Androstanone Interconversion

3α-Hydroxysteroid dehydrogenase (3α-HSD) plays a pivotal role in the interconversion of androstanone isomers. wikipedia.org This enzyme catalyzes the reversible reaction converting 3-ketosteroids into 3α-hydroxysteroids. wikipedia.org Specifically, 3α-HSD is involved in the conversion of dihydrotestosterone (B1667394) (DHT) to 5α-androstane-3α,17β-diol (3α-diol). nih.gov This conversion is significant as it modulates the levels of the potent androgen, DHT. nih.gov

In humans, there are several isoforms of 3α-HSD, with AKR1C2 being the major cutaneous isoform responsible for the conversion of DHT to 3α-diol. nih.gov Another isoform, AKR1C4, is expressed primarily in the liver and is also involved in steroid hormone metabolism. nih.govgithub.io The activity of 3α-HSD can be a critical determinant of local androgen concentrations in peripheral tissues like the skin. nih.gov For instance, reduced activity of 3α-HSD type III has been linked to increased levels of DHT, which may play a role in conditions like hirsutism. nih.gov

The interconversion between androsterone (B159326) and androstanedione (B1670583) is also mediated by 3α-HSD. The enzyme reversibly catalyzes the oxidation of androsterone using NAD+ to form androstanedione and NADH. plos.org This reaction is a key step in the metabolic pathway of androgens.

Involvement of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) in Androstanone Biotransformation

3β-Hydroxysteroid dehydrogenase (3β-HSD) is another critical enzyme in steroid metabolism, participating in both the synthesis and degradation of steroid hormones. nih.govresearchgate.net This enzyme is essential for the biosynthesis of all major classes of steroid hormones, including androgens. nih.govwikipedia.org In the context of androstanone metabolism, 3β-HSD is particularly important in the hepatic clearance of androstenone, a compound associated with boar taint in pigs. researchgate.netresearchgate.net

Studies in pigs have shown that 3β-HSD is the key enzyme that catalyzes the initial step of androstenone metabolism in the liver, converting it to its hydroxyl form, 5α-androst-16-en-3β-ol. nih.govplos.org This conversion is a crucial detoxification step, as the resulting hydroxylated metabolite is more water-soluble and can be more readily conjugated for excretion. tandfonline.com Low hepatic expression and activity of 3β-HSD are associated with higher levels of androstenone accumulation in fat tissue. researchgate.netresearchgate.net The activity of 3β-HSD can be influenced by external factors such as diet. researchgate.netresearchgate.net

The inhibition of 3β-HSD has been shown to significantly reduce the metabolism of androstenone, confirming its essential role in this process. nih.govplos.org Interestingly, while crucial for androstenone and dihydrotestosterone metabolism, 3β-HSD does not appear to be involved in the metabolism of 17β-estradiol. nih.govplos.org

Isoform-Specific Activities and Regulation of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) in Androstanone Metabolism

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids, thereby regulating the biological activity of androgens and estrogens. nih.govnih.gov At least five isoenzymes of 17β-HSD have been identified, each with distinct tissue-specific expression, substrate specificity, and regulatory mechanisms. nih.gov

Different isoforms of 17β-HSD exhibit varied activities. For example, 17β-HSD type 1 is primarily involved in the formation of estradiol (B170435) from estrone, while type 2 is responsible for the inactivation of testosterone (B1683101) to androstenedione (B190577). nih.govwikipedia.org Type 3 17β-HSD is almost exclusively expressed in testicular Leydig cells and is crucial for the conversion of androstenedione to testosterone. nih.govwikipedia.org Type 5 17β-HSD also catalyzes the formation of testosterone from androstenedione in peripheral tissues. nih.gov

In the context of androstanone metabolism, 17β-HSDs are involved in the final steps of androgen biosynthesis. tandfonline.comtandfonline.com While 3β-HSD is key for the initial hepatic metabolism of androstenone, the role of 17β-HSD in this specific process appears to be less direct. plos.org Inhibition studies have shown that apigenin, a 17β-HSD inhibitor, does not significantly affect androstenone metabolism. plos.org However, these enzymes are crucial in the broader context of androgen synthesis and interconversion, which indirectly influences the substrate pool for androstanone metabolism. tandfonline.comtandfonline.com

The expression and activity of 17β-HSD isoforms can be regulated by various factors, including the levels of testicular steroids. tandfonline.com For instance, a decrease in testosterone levels can lead to an increase in the mRNA levels of 17β-HSD in the testis. tandfonline.com

Phase II Conjugation Pathways of this compound

Following Phase I metabolism by HSDs, this compound and its metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the steroid, facilitating its excretion from the body. The two primary conjugation pathways are glucuronidation and sulfoconjugation.

Glucuronidation Mechanisms and UGT Enzyme Systems

Glucuronidation is a major Phase II metabolic pathway that involves the attachment of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process significantly increases the hydrophilicity of the compound, preparing it for elimination via urine or bile. nih.gov

In the metabolism of androstanone, glucuronidation is a critical step for excretion. After being hydroxylated by enzymes like 3β-HSD, the resulting androstenol (B1195071) can undergo glucuronidation. nih.gov Studies in pig hepatocytes have demonstrated that androstenone is first converted to a hydroxylated form before being conjugated with glucuronic acid. nih.gov The resulting glucuronide conjugate is then readily excretable. nih.gov

Several UGT isoforms are involved in the glucuronidation of androgens. UGT2B17 is a key enzyme in androgen metabolism and is known to catalyze the conjugation of androgens at both the 3α-OH and 17β-OH positions. researchgate.netresearchgate.net UGT2B15 is another important isoform, primarily selective for the 17β-OH position. researchgate.net Other UGTs, including UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7, have also been shown to readily glucuronidate androgen metabolites like 5α-androstane-3α,17β-diol. researchgate.net The efficiency and specificity of these UGT isoforms can vary, leading to different glucuronidation patterns for various androgen metabolites.

Sulfoconjugation Processes and Sulfotransferase (SULT) Activity

Sulfoconjugation is another important Phase II detoxification pathway for steroids, involving the transfer of a sulfo group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. researchgate.net This reaction is catalyzed by sulfotransferase (SULT) enzymes. researchgate.net

In the context of androstenone metabolism, sulfoconjugation plays a significant role, particularly in the liver and testes. nih.gov Porcine sulfotransferase 2A1 (pSULT2A1) has been identified as a key enzyme in the testicular and hepatic sulfoconjugation of steroids like dehydroepiandrosterone (B1670201) (DHEA) and potentially androstenone. nih.gov The sulfoconjugation of androstenone is thought to decrease its accumulation in fat tissue by increasing its polarity and facilitating its excretion. bac-lac.gc.caresearchgate.net

Studies have shown that both human and porcine SULT2A1 can catalyze the sulfoconjugation of androstenone metabolites. nih.gov However, there are species-specific differences in substrate affinity and efficiency. nih.gov For instance, human SULT2A1 has a higher affinity for androstenone compared to the porcine enzyme. nih.gov In contrast, porcine SULT2B1 does not appear to be involved in the sulfonation of androstenone metabolites or DHEA. nih.gov

The activity of SULT enzymes can be affected by liver disease, with a general decrease in sulfotransferase activity observed with increasing severity of conditions like steatosis and cirrhosis. nih.gov This reduction in SULT activity could alter the metabolism and disposition of xenobiotics and endogenous substrates like androsterone. nih.gov

Comparative and Species-Specific Metabolic Profiles

The metabolism of androstanone steroids, including this compound (also known as androsterone), exhibits significant variation between species. These differences are largely attributable to the expression and activity of specific metabolic enzymes in tissues such as the liver. Understanding these species-specific pathways is crucial in fields ranging from veterinary science to human endocrinology.

In pigs, the liver is the primary site for the metabolism of 16-androstene steroids, such as 5α-androst-16-en-3-one (androstenone), a compound structurally related to androsterone and known for causing "boar taint" in pork. plos.orgmdpi.com The hepatic metabolism of these steroids is a two-phase process designed to increase their water solubility and facilitate excretion. mdpi.com

Phase I Metabolism: The initial phase involves the reduction of androstenone. plos.org When isolated porcine hepatocytes are supplied with androstenone as a substrate, it is converted into its hydroxylated forms, primarily 3α-androstenol and 3β-androstenol. nih.gov Studies using specific inhibitors have identified 3β-hydroxysteroid dehydrogenase (3βHSD) as a key enzyme catalyzing this initial reduction, while 17β-hydroxysteroid dehydrogenase (17βHSD) does not appear to play a significant role in this specific transformation. plos.orgnih.gov The conversion of the 3-keto group to a 3-hydroxy group is a critical step in the metabolic pathway. plos.org

Research has also indicated a relationship between the hepatic metabolism of androstenone and skatole, another compound responsible for boar taint. nih.gov While liver microsomal incubations show a correlation between the metabolism rates of androstenone and skatole, the link between their accumulation in fat is more likely related to testicular steroid synthesis. nih.gov

Table 1: Androstenone Metabolite Profile in Isolated Porcine Hepatocytes

| Metabolite | Type | Percentage of Total Compounds (Range) |

|---|---|---|

| 3α/β-androstenol | Phase I | 1.50% - 13.90% |

| 16-androstene glucuronides | Phase II | 50.40% - 93.90% |

In humans, 3α-hydroxy-5α-androstan-17-one (androsterone) is a key endogenous steroid hormone and a primary metabolite of the potent androgens testosterone and dihydrotestosterone (DHT). wikipedia.org Its formation and turnover are part of the broader regulation of androgen levels in the body.

Formation and Turnover: Androsterone is synthesized through a series of enzymatic reactions. Testosterone is first converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase. wikipedia.org Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts DHT to 3α-androstanediol, which is then transformed into androsterone by 17β-hydroxysteroid dehydrogenase. wikipedia.org An alternative pathway involves the conversion of androstenedione to 5α-androstanedione by 5α-reductase, which is then converted to androsterone by 3α-HSD. wikipedia.org Although once considered an inactive metabolite, research suggests androsterone can be converted back to DHT, indicating it is a metabolic intermediate. wikipedia.orghmdb.ca

The degradation of androgens in humans primarily occurs in the liver and peripheral tissues. gu.se Androsterone and other metabolites are subsequently conjugated, mainly through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B15 and UGT2B17, before being excreted in urine. gu.se Humans and other primates are distinguished by high levels of circulating androsterone glucuronide. hmdb.ca

Metabolic Phenotypes: The metabolic turnover of androsterone can vary based on physiological conditions and tissue location. Studies integrating transcriptome and fluxome data have revealed an increased metabolic activity around androsterone in obese subjects compared to lean individuals, suggesting that plasma androsterone levels could serve as a marker for altered metabolism in obesity. embopress.org

Furthermore, androgen metabolism shows significant tissue specificity. In vitro studies of human skin from different body sites have shown that while the conversion of testosterone to DHT occurs in all skin tissues, the subsequent metabolites vary. nih.gov In scalp and forehead skin, 17-oxosteroids like androsterone are the major metabolites of testosterone, whereas in axillary skin, the formation of active 17β-hydroxy steroids is more prominent. nih.gov This suggests that local metabolic patterns may reflect differences in androgen sensitivity across various tissues. nih.gov

Table 2: Key Enzymes and Products in Human Androsterone Metabolism

This table outlines the primary enzymes involved in the synthesis and subsequent conjugation of androsterone in humans.

| Process | Precursor(s) | Key Enzyme(s) | Product(s) |

|---|---|---|---|

| Formation | Testosterone, Dihydrotestosterone (DHT), Androstenedione | 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD) | Androsterone |

| Conjugation (for excretion) | Androsterone | UDP-glucuronosyltransferase (UGT2B15, UGT2B17) | Androsterone glucuronide |

Molecular Mechanisms and Biological Roles of 3a Hydroxy 17 Androstanone

Neurosteroid Activity and GABAA Receptor Modulation

3α-Hydroxy-17-androstanone, also known as androsterone (B159326), is an endogenous neurosteroid that modulates neuronal activity through its interaction with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These receptors are ligand-gated ion channels that, upon activation by gamma-aminobutyric acid (GABA), allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Androsterone and other 3α-hydroxy A-ring reduced steroids act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA. This non-genomic action is rapid and distinct from the slower genomic effects of steroid hormones that involve nuclear receptors.

Mechanisms of Positive Allosteric Modulation and Receptor Subunit Interactions

Androsterone enhances GABA-mediated chloride currents by binding to a site on the GABAA receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. This allosteric modulation increases the efficacy of GABA, meaning that a lower concentration of GABA is required to elicit a given inhibitory response. At higher concentrations, androsterone can directly activate the GABAA receptor channel, even in the absence of GABA.

The GABAA receptor is a pentameric protein typically composed of two α, two β, and one γ or δ subunit. The specific subunit composition of the receptor influences its sensitivity to neurosteroids. Androsterone's modulatory effects are dependent on the receptor's subunit makeup. For instance, δ-subunit-containing extrasynaptic receptors are particularly sensitive to neurosteroids. These receptors mediate a persistent "tonic" inhibition, in contrast to the transient "phasic" inhibition mediated by synaptic γ-subunit-containing receptors. Androsterone potentiates both phasic and tonic inhibition. The presence of different α subunits also affects neurosteroid potency.

Studies have identified potential binding sites for neurosteroids within the transmembrane domains (TMDs) of the GABAA receptor subunits. Specifically, an intrasubunit site in the α1 subunit and an intersubunit site between the β3 and α1 subunits have been identified as critical for neurosteroid action.

Structure-Activity Relationships Dictating Neurosteroid Potency and Efficacy

The potency and efficacy of neurosteroids in modulating GABAA receptors are determined by their specific chemical structures. Key structural features for positive allosteric modulation have been identified through extensive research.

A crucial element for activity is the presence of a hydroxyl group at the 3α position of the steroid's A-ring. Its epimer, with a 3β-hydroxyl group, is inactive. A hydrogen-bond acceptor at the C17 position and a specific geometry between the A and B rings of the steroid nucleus are also important. For androstane (B1237026) derivatives like androsterone, the potency is generally lower than that of pregnane (B1235032) derivatives such as allopregnanolone (B1667786).

Influence on Other Enzymatic Systems

Modulation of Key Steroidogenic Enzymes

The biosynthesis and degradation of steroid hormones are tightly regulated by a family of enzymes, primarily belonging to the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies. The expression and activity of these enzymes are influenced by various factors, including feedback mechanisms from steroid hormones themselves. While direct modulatory effects of 3a-Hydroxy-17-androstanone on these enzymes are a subject of ongoing research, its position in the steroidogenic pathway suggests a potential regulatory role.

Key enzymes in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and CYP17A1, are crucial for the production of all classes of steroid hormones, including androgens. mdpi.comnih.gov The expression and activity of 3β-HSD, for instance, are known to be affected by the presence of various steroids. mdpi.com This enzyme is essential for converting Δ5-steroids to the more active Δ4-configuration, a critical step in the synthesis of testosterone (B1683101). oup.com

CYP17A1 is another pivotal enzyme, exhibiting both 17α-hydroxylase and 17,20-lyase activities, which are essential for the production of glucocorticoids and androgens, respectively. nih.gov The regulation of CYP17A1 is complex and can be influenced by other proteins, such as cytochrome b5, which can modulate its lyase activity. bioscientifica.combioscientifica.com The intricate interplay of these enzymes and their regulation by steroid intermediates underscores the complex environment in which this compound functions.

Table 1: Key Steroidogenic Enzymes and their Functions

| Enzyme | Function | Relevance to this compound |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Catalyzes the conversion of Δ5-steroids to Δ4-steroids. | Involved in the metabolic pathway of androsterone. mdpi.com |

| CYP17A1 | Exhibits 17α-hydroxylase and 17,20-lyase activities, crucial for androgen synthesis. | A key enzyme in the pathway leading to the formation of androsterone precursors. nih.gov |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Interconverts less active 17-ketosteroids and more potent 17β-hydroxysteroids. | Converts androsterone back to dihydrotestosterone (B1667394) (DHT). nih.govwikipedia.org |

| CYP21A2 (21-hydroxylase) | Essential for cortisol and aldosterone (B195564) synthesis. | Deficiencies can lead to an overproduction of androgens, including precursors to androsterone. msdmanuals.comnih.gov |

Inhibition of Glucose 6-Phosphate Dehydrogenase Activity

Recent research has highlighted the role of steroid molecules in modulating cellular metabolism, particularly through the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD). G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway responsible for producing NADPH and the precursors for nucleotide biosynthesis. nih.gov The inhibition of G6PD can have significant downstream effects on cell growth, proliferation, and response to oxidative stress.

A novel and selective inhibitor of G6PD, N-[(3β,5α)-17-oxoandrostan-3-yl]sulfamide (PDD4091), which is a structural analog of 17-ketosteroids like this compound, has been the subject of detailed investigation. nih.govinvivochem.comnih.gov Studies have demonstrated that this compound effectively inhibits G6PD activity, leading to a reduction in pulmonary artery remodeling and pressure in preclinical models of pulmonary hypertension. nih.govnih.gov

The mechanism of action involves the normalization of epigenetic modifiers and DNA methylation, which in turn attenuates the maladaptive gene expression that promotes smooth muscle cell growth. nih.gov The inhibition of G6PD by this steroid derivative has been shown to be a safe and effective pharmacotherapeutic strategy in these models. nih.gov These findings suggest that endogenous 17-ketosteroids, including this compound, may play a physiological role in the regulation of G6PD and the pentose phosphate pathway.

Table 2: Research Findings on the Inhibition of G6PD by a 17-Ketosteroid Analog

| Study Focus | Key Findings | Reference |

| Pulmonary Hypertension Model | The G6PD inhibitor N-[(3β,5α)-17-oxoandrostan-3-yl]sulfamide reduced right ventricle pressure and hypertrophy. | nih.govnih.gov |

| Cellular Mechanisms | Inhibition of G6PD decreased maladaptive gene expression and smooth muscle cell growth. | nih.gov |

| Epigenetic Modifications | The inhibitor normalized the activity of epigenetic modifiers and DNA methylation. | nih.gov |

Advanced Research Methodologies for 3a Hydroxy 17 Androstanone Investigations

Chromatographic and Spectrometric Analytical Techniques

The accurate detection and measurement of 3a-Hydroxy-17-androstanone and related steroids in complex biological matrices necessitate the use of highly sensitive and specific analytical methods. Liquid chromatography and gas chromatography, coupled with mass spectrometry, are the cornerstones of modern steroid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the simultaneous quantification of multiple steroids, including this compound, in various biological samples like serum and plasma. nih.govresearchgate.net This technique offers high sensitivity and specificity, often eliminating the need for extensive sample derivatization that can be required for other methods. researchgate.net

Table 1: Examples of LC-MS/MS Methods for Steroid Analysis

| Steroid Panel | Matrix | Ionization | Key Findings |

| 18 steroids including 3α-diol | Human and mouse serum | APPI | LOQ for 3α-diol was 0.20 ng/mL. msacl.org |

| 11 adrenal steroids | Dried blood spots and serum | Not specified | Method showed less than 15% interday and 10% intraday variation. lcms.cz |

| Androstenedione (B190577), DHEA, 11-deoxycortisol, 17-hydroxyprogesterone, testosterone (B1683101) | Serum | APCI | A multiple reaction monitoring method was developed for simultaneous quantification. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the comprehensive profiling of steroids. nih.govendocrine-abstracts.org It provides excellent chromatographic separation of structurally similar steroids, including isomers, which can be challenging to resolve with other methods. nih.govlabioscientific.com However, GC-MS analysis of steroids typically requires a derivatization step to increase the volatility and thermal stability of the compounds. oup.com This process can be automated to improve throughput. gcms.cz

The utility of GC-MS extends to the diagnosis of endocrine disorders by enabling the simultaneous measurement of numerous steroid metabolites in a single analysis. nih.govmdpi.com For example, a validated GC-MS method for quantifying 32 urinary steroid metabolites demonstrated high selectivity, accuracy, and precision, making it suitable for clinical applications. mdpi.com Despite its strengths, GC-MS can be limited in its ability to differentiate between very closely related isomers and is not ideal for samples with high water content. labioscientific.com

High-Resolution Mass Spectrometry (e.g., Orbitrap-HRMS, TOF-MS) for Metabolite Characterization

High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, offer significant advantages for steroid analysis, including high mass accuracy and resolving power. nih.govwur.nl This allows for confident identification of unknown metabolites and detailed structural elucidation. acs.org

Orbitrap-HRMS, when coupled with gas chromatography (GC-Orbitrap-HRMS), provides excellent sensitivity and specificity for screening a wide range of anabolic androgenic steroids and their metabolites in complex matrices like urine. nih.govwur.nl Similarly, ultra-high performance liquid chromatography coupled to Orbitrap HRMS (UHPLC-Orbitrap-HRMS) has been successfully applied to the determination of steroid hormones and their metabolites in various meat samples. nih.gov

Time-of-flight mass spectrometry (TOF-MS), particularly when combined with comprehensive two-dimensional gas chromatography (GCxGC-TOF-MS), offers enhanced chromatographic separation and sensitivity. gcms.czrsc.orgspectroscopyonline.com This powerful combination is ideal for the analysis of complex steroid profiles and the identification of low-abundance metabolites. gcms.czrsc.org

Table 2: Applications of High-Resolution Mass Spectrometry in Steroid Analysis

| Technique | Application | Key Advantages |

| GC-Orbitrap-HRMS | Screening for anabolic androgenic steroids in urine. nih.govwur.nl | High resolving power, excellent mass accuracy, retrospective data analysis. nih.gov |

| UHPLC-Orbitrap-HRMS | Determination of steroid hormones in meat samples. nih.gov | Suitable for complex matrices, good recovery and reproducibility. nih.gov |

| GCxGC-TOF-MS | Comprehensive steroid profiling in urine. rsc.orgspectroscopyonline.com | Enhanced chromatographic separation, increased sensitivity, reliable identification of isomers. gcms.czrsc.org |

| UPLC-TOF-MS | Profiling steroid metabolome in animal tissues. acs.org | Promising approach for investigating steroid homeostasis. acs.org |

In Vitro and Ex Vivo Model Systems for Metabolic and Functional Studies

To understand the metabolism and biological functions of this compound, researchers utilize various in vitro and ex vivo model systems. These models allow for controlled experiments to investigate metabolic pathways and cellular responses in a simplified and reproducible manner.

Primary Cell Cultures (e.g., Pig Hepatocytes, Leydig Cells)

Primary cell cultures, which are cells isolated directly from tissues, provide a model system that closely mimics the in vivo environment. Primary pig hepatocytes have been instrumental in studying the metabolism of androgens like androstenone. plos.orgnih.govnih.gov Studies using these cells have shown that androstenone is metabolized to its hydroxylated form, 3β-hydroxy-5α-androst-16-ene. plos.orgnih.gov Furthermore, investigations have identified 3β-hydroxysteroid dehydrogenase (3βHSD) as a key enzyme in the initial stage of hepatic androstenone metabolism. nih.gov

Porcine Leydig cells, the primary site of androgen synthesis in males, have also been used to study steroid metabolism. Research has demonstrated that these cells secrete sulfated forms of 5α-androstane-3β,17β-diol and 3β-hydroxy-5α-androstan-17-one (epiandrosterone). nih.gov

Table 3: Research Findings from Primary Cell Culture Studies

| Cell Type | Compound Studied | Key Findings |

| Primary Pig Hepatocytes | Androstenone | Metabolized to 3β-hydroxy-5α-androst-16-ene. plos.orgnih.gov 3βHSD is a key enzyme in its metabolism. nih.gov |

| Porcine Leydig Cells | Androstenedione | Secreted sulfated forms of 5α-androstane-3β,17β-diol and epiandrosterone. nih.gov |

Immortalized Cell Line Models (e.g., HepG2, HEK-293 Cells)

Immortalized cell lines, which are cells that can proliferate indefinitely in culture, offer a convenient and consistent model system for steroid research. The human hepatoma cell line, HepG2, has been used to investigate species-specific differences in steroid metabolism. plos.orgnih.govresearchgate.net For instance, studies have compared the metabolism of androstenone in HepG2 cells and primary pig hepatocytes, revealing both similarities and differences in the metabolic pathways. plos.orgnih.gov

Human embryonic kidney 293 (HEK-293) cells are another widely used cell line in steroid research. nih.gov They are often used for transient transfection studies to investigate the function of specific enzymes and receptors involved in steroidogenesis. oup.com For example, HEK-293 cells have been used to study the activity of 17β-hydroxysteroid dehydrogenase type 3 and its role in converting C19 17-ketosteroids. oup.com They have also been employed in screening assays to identify novel ligands for G protein-coupled receptors that are activated by steroid hormones. nih.govpnas.org

Synthesis of 3a Hydroxy 17 Androstanone Derivatives and Analogues for Research

Stereoselective Synthesis Strategies for 3α-Hydroxy-5α-Androstanones

The precise three-dimensional arrangement of atoms in 3α-hydroxy-5α-androstanones is critical to their biological function. Consequently, stereoselective synthesis—the ability to produce a specific stereoisomer—is a cornerstone of research in this area. A common and effective strategy for achieving the desired 5α-androstane scaffold is to begin with commercially available starting materials that already possess this configuration, such as 3β-hydroxy-5α-androstan-17-one. This approach circumvents the complexities of establishing the 5α-hydrogen stereocenter that would arise from using Δ⁴ or Δ⁵ steroid precursors nih.gov.

Once the 5α-androstane core is secured, the key stereochemical challenge lies in the reduction of a 3-keto group to the corresponding 3α-hydroxyl group. This transformation is typically accomplished through stereoselective reduction. The choice of reducing agent and reaction conditions is paramount in dictating the stereochemical outcome. For instance, the reduction of a 17-keto group with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) preferentially yields the thermodynamically more stable equatorial 17β-hydroxyl alcohol nih.gov. While specific protocols for the 3-keto group are tailored to favor the axial 3α-alcohol, the general principle involves selecting reagents that allow for controlled delivery of a hydride from the less sterically hindered equatorial face of the steroid.

Furthermore, research into the stereoselective reduction of steroidal 4-ene-3-ketones has provided insights into controlling the stereochemistry at the A/B ring junction. Although often aimed at producing 5β-steroids, these studies highlight the sensitivity of the reduction to catalysts, solvents, and the presence of directing functional groups, principles that can be adapted to favor the 5α configuration under different conditions acs.org.

Chemical Modification at the 17-Position and A-Ring for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of 3a-Hydroxy-17-androstanone, researchers have synthesized a variety of derivatives by introducing chemical modifications at key positions, primarily on the A-ring and at the 17-position of the D-ring. These modifications are designed to probe the steric and electronic requirements for biological activity.

A-Ring Modifications:

Modifications at the 3-position of the A-ring have been a major focus. Starting from androsterone (B159326), which possesses the 3α-hydroxy-5α-androstane skeleton, various substituents have been introduced. For example, two distinct series of 3β-substituted-androsterone derivatives, featuring amines and carbamates, have been synthesized to investigate their potential as inhibitors of androgen biosynthesis nih.gov. These synthetic efforts often involve multi-step reaction sequences to append complex side chains to the steroid nucleus.

D-Ring Modifications:

The 17-keto group of this compound provides a versatile handle for chemical elaboration. Modifications at this position can significantly impact the molecule's interaction with biological targets. Research has explored the introduction of various functional groups at the 17-position to create derivatives with altered biological profiles. For instance, the synthesis of compounds with a thiazolyl group at the 17β-position and a hydroxyl group at the 17α-position has been undertaken to explore novel biological activities ontosight.ai. Such modifications can influence binding affinity to receptors and potentially shift the compound's activity from androgenic to anti-androgenic or introduce entirely new pharmacological properties ontosight.ai.

Elucidation of Structure-Activity Relationships (SAR) in Synthesized Analogues

The synthesis of diverse analogues of this compound has been instrumental in elucidating their structure-activity relationships. By systematically altering the chemical structure and assessing the impact on biological activity, a clearer picture of the pharmacophore emerges.

Impact on Enzymatic Inhibition Properties

Derivatives of this compound have been extensively studied as enzyme inhibitors, particularly targeting enzymes involved in steroid metabolism. The parent compound, 3α-Hydroxy-17-androstanone, has demonstrated an inhibitory effect on enzymes like 3α-hydroxysteroid dehydrogenase biosynth.com.

More potent inhibition has been achieved through chemical modification. For example, the synthesis of 3β-substituted-androsterone derivatives has yielded powerful inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme that converts 4-androstene-3,17-dione to testosterone (B1683101) nih.gov. Structure-activity relationship studies revealed that specific amine and carbamate (B1207046) substitutions at the 3-position lead to strong inhibition of this enzyme nih.gov. One particularly potent derivative, (3α,5α)-3-{[trans-2,5-dimethyl-4-{[2-(trifluoromethyl)phenyl] sulfonyl}piperazin-1-yl]methyl}-3-hydroxyandrostan-17-one, exhibited an IC₅₀ value of 6 nM in intact cells, demonstrating a significant improvement in activity over reference compounds nih.gov.

| Compound/Derivative | Target Enzyme | Observed Effect | Reference |

| 3α-Hydroxy-17-androstanone | 3α-hydroxysteroid dehydrogenase | Inhibitory effect | biosynth.com |

| 3β-substituted-androsterone derivatives (amines and carbamates) | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | Strong inhibition | nih.gov |

| (3α,5α)-3-{[trans-2,5-dimethyl-4-{[2-(trifluoromethyl)phenyl] sulfonyl}piperazin-1-yl]methyl}-3-hydroxyandrostan-17-one | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | Potent inhibition (IC₅₀ = 6 nM) | nih.gov |

Alterations in Receptor Binding Affinity and Selectivity

The interaction of this compound derivatives with various steroid receptors is a critical aspect of their pharmacological profile. Research has shown that structural modifications can dramatically alter both the affinity and selectivity of these compounds for different receptors.

For example, a synthesized derivative, 7α-iodo-17β-hydroxy-5α-androstan-3-one (7α-iodo-5α-dihydrotestosterone), has been shown to bind with high affinity to the rat and human androgen receptor. nih.gov This compound displayed high specificity for the androgen receptor, with only marginal affinity for the progestin receptor and even less for the estrogen receptor, and no detectable binding to the glucocorticoid receptor nih.gov.

In contrast, other synthetic strategies have aimed to develop derivatives with minimal interaction with hormonal receptors to avoid unwanted side effects. For instance, a new inhibitor of 17β-HSD3, (3α,5α)-3-{[trans-2,5-dimethyl-4-{[2-(trifluoromethyl)phenyl] sulfonyl}piperazin-1-yl]methyl}-3-hydroxyandrostan-17-one, did not stimulate the proliferation of androgen-sensitive cells, indicating a non-androgenic profile nih.gov.

| Compound/Derivative | Receptor | Binding Affinity/Selectivity | Reference |

| 7α-iodo-5α-dihydrotestosterone | Androgen Receptor | High affinity and specificity | nih.gov |

| 7α-iodo-5α-dihydrotestosterone | Progestin Receptor | Marginal affinity | nih.gov |

| 7α-iodo-5α-dihydrotestosterone | Estrogen Receptor | Low affinity | nih.gov |

| 7α-iodo-5α-dihydrotestosterone | Glucocorticoid Receptor | No detectable binding | nih.gov |

| (3α,5α)-3-{[trans-2,5-dimethyl-4-{[2-(trifluoromethyl)phenyl] sulfonyl}piperazin-1-yl]methyl}-3-hydroxyandrostan-17-one | Androgen Receptor | Non-androgenic profile (no stimulation of androgen-sensitive cells) | nih.gov |

Neuroactive Properties of Novel Derivatives and Isomers

Androsterone, which shares the same chemical name as this compound, is recognized as an inhibitory neurosteroid. It functions as a positive allosteric modulator of the GABA-A receptor and exhibits anticonvulsant properties. wikipedia.org This inherent neuroactivity has spurred the development of novel derivatives and isomers with enhanced or modified neuropharmacological profiles.

Key structural features have been identified that are crucial for the neuroactivity of these steroids. These include the geometry of the A/B ring junction, the presence of a hydrogen-bond donor at the C3 position, the stereoselectivity at C5, and a hydrogen-bond acceptor or flexible bond at the C17 position. researchgate.net

Research has demonstrated that modifications to the androsterone scaffold can lead to potent neuroactive compounds. For instance, 17β-nitro-5α-androstan-3α-ol and its 3β-methyl derivative have been shown to be potent positive allosteric modulators of GABA-A receptors, with anticonvulsant and anxiolytic-like activities comparable to or greater than the endogenous neurosteroid allopregnanolone (B1667786) nih.gov. Interestingly, the unnatural enantiomer of androsterone has been found to be a more potent positive allosteric modulator of GABA-A receptors and a more effective anticonvulsant than the naturally occurring form, highlighting the stereoselectivity of this interaction wikipedia.org. The development of enantiomeric 15-, 16-, and 17-substituted steroids as modulators for GABA type-A receptors is an active area of research for potential therapeutic applications in disorders related to GABA function google.com.

Future Directions and Emerging Research Avenues in 3a Hydroxy 17 Androstanone Research

Comprehensive Elucidation of Undiscovered Biological Functions and Mechanisms

While androsterone (B159326) is recognized as a weak androgen and a neurosteroid, the full spectrum of its biological activities remains to be uncovered. wikipedia.orgnih.gov Future research will likely focus on several key areas:

Neurosteroid Activity: Androsterone is known to act as a positive allosteric modulator of the GABA-A receptor, contributing to anticonvulsant and anxiolytic effects. wikipedia.orgvulcanchem.com Further investigation is needed to delineate the specific neuronal circuits and cell types modulated by androsterone and to understand its role in various neurological and psychiatric conditions. The unnatural enantiomer of androsterone has shown greater potency in this regard, suggesting that synthetic analogs could be developed as therapeutic agents. wikipedia.org

Pheromonal Effects: Androsterone is found in human axillary sweat and skin and is described as having a musky odor. wikipedia.org Studies have suggested that it can influence human behavior when smelled. wikipedia.org Future research could employ more sophisticated methods to explore its role as a putative human pheromone and its impact on social and reproductive behaviors.

Metabolic Regulation: Although generally considered an inactive metabolite of testosterone (B1683101), recent research indicates that androsterone can be converted back to the potent androgen dihydrotestosterone (B1667394) (DHT), bypassing conventional pathways. wikipedia.org This "backdoor pathway" is particularly relevant in fetal development for masculinization. wikipedia.org Further studies are needed to understand the extent and regulation of this pathway in various tissues and its implications for androgen-dependent conditions.

Integration of Advanced Omics Approaches (e.g., Metabolomics, Proteomics)

The application of "omics" technologies offers a powerful, unbiased approach to understanding the complex biological roles of 3a-hydroxy-17-androstanone. bioscientifica.comkarger.com These high-throughput methods can provide a systems-level view of the molecular changes induced by this steroid.

Metabolomics: This approach can identify and quantify a wide range of small molecules in a biological sample, providing a snapshot of metabolic activity. nih.govmdpi.com By comparing the metabolomes of cells or tissues treated with androsterone to controls, researchers can identify novel metabolic pathways influenced by this steroid. This could reveal previously unknown roles in areas such as energy metabolism or lipid synthesis.

Proteomics: Proteomics involves the large-scale study of proteins. elifesciences.orgnih.gov By analyzing changes in the proteome in response to androsterone, researchers can identify new protein targets and signaling pathways. For instance, a recent proteomics study identified several new protein markers of androgen activity, which were more strongly associated with metabolic syndrome and diabetes than testosterone levels alone. elifesciences.orgnih.gov Similar approaches could uncover the specific protein networks regulated by androsterone.

The integration of different omics datasets, often referred to as multi-omics, will be crucial for constructing a comprehensive picture of androsterone's function. bioscientifica.comnih.gov This integrated approach can help to connect changes at the gene, protein, and metabolite levels, providing a more holistic understanding of its physiological effects. mdpi.com

Development of Novel Research Tools and Chemical Probes for Receptor and Enzyme Profiling

To dissect the specific actions of this compound, the development of sophisticated research tools is essential. nih.govtandfonline.comnih.gov

Chemical Probes: High-quality chemical probes are small molecules designed to selectively interact with a specific protein target. nih.govtandfonline.com The development of selective probes for the enzymes that synthesize and metabolize androsterone, such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, would allow for precise manipulation of its levels in experimental systems. wikipedia.org This would help to elucidate the specific contributions of androsterone to various physiological processes.

Receptor Profiling Tools: While androsterone is known to modulate the GABA-A receptor, its interactions with other receptors are less clear. wikipedia.orgvulcanchem.com The development of novel assays and radiolabeled or fluorescent ligands will be critical for identifying and characterizing new receptor targets for androsterone. snmjournals.org This could include orphan receptors for which the endogenous ligand is currently unknown.

Advanced Imaging Techniques: The use of advanced imaging techniques, in conjunction with fluorescently labeled androsterone analogs, could allow for the visualization of its subcellular localization and trafficking in real-time. This would provide valuable insights into its mechanisms of action at the cellular level.

Q & A

Q. How can 3α-Hydroxy-17-androstanone be reliably identified and quantified in biological samples?

Methodological Answer:

- Analytical Techniques : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation and quantification. HPLC is suitable for polar matrices, while GC offers high resolution for volatile derivatives.

- Sample Preparation : Derivatization (e.g., silylation) may enhance volatility for GC analysis. Validate methods with internal standards (e.g., deuterated analogs) to ensure precision .

- Reference Data : Solubility parameters (e.g., 3.96 × 10⁻⁵ M at 23.5°C) should guide solvent selection for extraction .

Q. What are the optimal conditions for synthesizing 3α-Hydroxy-17-androstanone from precursor molecules?

Methodological Answer:

- Key Steps : Bromination at C-16α and controlled alkaline hydrolysis of epoxy intermediates, as demonstrated in related steroid syntheses .

- Catalysts : Use zinc dust for reductive cleavage of epoxides to yield hydroxylated intermediates .

- Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. How does the solubility profile of 3α-Hydroxy-17-androstanone affect its experimental handling?

Methodological Answer:

-

Solubility Data :

Solubility (Moles/L) Temperature (°C) Notes 3.96 × 10⁻⁵ 23.5 Average of 2 trials 4.30 × 10⁻⁵ 37 pH 7.3 buffer -

Handling Tips : Use methanol or DMSO for stock solutions. For aqueous studies, pre-dissolve in organic solvents and dilute to avoid precipitation .

Advanced Research Questions

Q. What are the primary metabolic pathways and conjugation mechanisms of 3α-Hydroxy-17-androstanone in mammalian systems?

Methodological Answer:

- Glucuronidation : The 3α-hydroxyl group undergoes conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs), forming 3α-Hydroxy-17-androstanone 3-glucuronide. Confirm using LC-MS/MS with enzymatic hydrolysis (β-glucuronidase) .

- Tissue-Specific Metabolism : Liver microsomal assays and hepatocyte models can elucidate interspecies differences in metabolic rates .

Q. How can structural modifications of 3α-Hydroxy-17-androstanone enhance its stability for in vivo studies?

Methodological Answer:

Q. How should researchers address discrepancies in reported bioactivity data for 3α-Hydroxy-17-androstanone?

Methodological Answer:

- Experimental Variables : Control for batch-to-batch purity (use ≥98% by TLC/HPLC), solvent effects, and cell line specificity .

- Bias Mitigation : Implement blinded data analysis and replicate studies across independent labs. Reference frameworks like CONSORT for preclinical reporting reduce confirmation bias .

Q. What advanced spectroscopic methods resolve the stereochemical configuration of 3α-Hydroxy-17-androstanone derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.